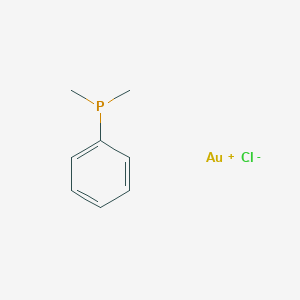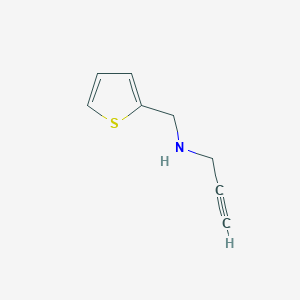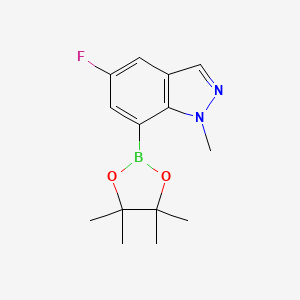
(4-Bromo-2-iodophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H6BrIS It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a methylsulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. One common method is the reaction of 4-bromo-2-iodophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-iodophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfane group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as (4-methoxy-2-iodophenyl)(methyl)sulfane can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.
Aplicaciones Científicas De Investigación
(4-Bromo-2-iodophenyl)(methyl)sulfane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-iodophenyl)(methyl)sulfane involves its interaction with various molecular targets. The presence of halogen atoms and the methylsulfane group allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the bromine atom.
(4-Bromo-2-chlorophenyl)(methyl)sulfane: Contains a chlorine atom instead of iodine.
(4-Bromo-2-fluorophenyl)(methyl)sulfane: Contains a fluorine atom instead of iodine.
Uniqueness
(4-Bromo-2-iodophenyl)(methyl)sulfane is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C7H6BrIS |
|---|---|
Peso molecular |
329.00 g/mol |
Nombre IUPAC |
4-bromo-2-iodo-1-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6BrIS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
Clave InChI |
BCLSAWWLEXFQNA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


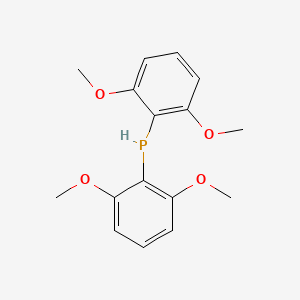



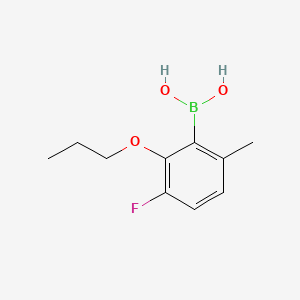


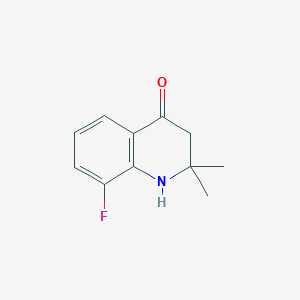
![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
